![molecular formula C12H19N3O2S B2640094 Tert-butyl N-[1-(2-amino-1,3-thiazol-4-yl)cyclobutyl]carbamate CAS No. 2229505-49-9](/img/structure/B2640094.png)
Tert-butyl N-[1-(2-amino-1,3-thiazol-4-yl)cyclobutyl]carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl N-[1-(2-amino-1,3-thiazol-4-yl)cyclobutyl]carbamate is a synthetic organic compound with a molecular weight of 26937 g/mol It is characterized by the presence of a tert-butyl carbamate group attached to a cyclobutyl ring, which is further substituted with a 2-amino-1,3-thiazole moiety
作用機序
Carbamates are often used in medicinal chemistry due to their bioactive properties. They can act as enzyme inhibitors, particularly of acetylcholinesterase, an enzyme that is essential for nerve function . Thiazoles, on the other hand, are a type of heterocyclic compound that have been found in many pharmaceuticals. They can exhibit a wide range of biological activities, including antimicrobial, antifungal, and anticancer effects .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[1-(2-amino-1,3-thiazol-4-yl)cyclobutyl]carbamate typically involves multiple steps, including amination, reduction, esterification, and condensation reactions. One common synthetic route starts with the preparation of 1-methyl-1H-pyrazol-5-amine, which undergoes nitrosation, reduction, esterification, amino group protection, and condensation steps to yield the target compound .
Industrial Production Methods
Industrial production of this compound involves the use of large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes the use of protecting groups, such as tert-butyloxycarbonyl (Boc), to protect the amino group during the synthesis .
化学反応の分析
Types of Reactions
Tert-butyl N-[1-(2-amino-1,3-thiazol-4-yl)cyclobutyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring and the carbamate group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to the formation of various substituted thiazole derivatives .
科学的研究の応用
Tert-butyl N-[1-(2-amino-1,3-thiazol-4-yl)cyclobutyl]carbamate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes
類似化合物との比較
Similar Compounds
Tert-butyl N-(2-aminoethyl)carbamate: Similar in structure but lacks the thiazole ring.
Tert-butyl N-(2-{[({1-methyl-5-[(triphenylmethyl)amino]-1H-pyrazol-4-yl}amino)carbonyl]amino}ethyl)carbamate: Contains a pyrazole ring instead of a thiazole ring
Uniqueness
Tert-butyl N-[1-(2-amino-1,3-thiazol-4-yl)cyclobutyl]carbamate is unique due to the presence of the 2-amino-1,3-thiazole moiety, which imparts distinct chemical and biological properties.
特性
IUPAC Name |
tert-butyl N-[1-(2-amino-1,3-thiazol-4-yl)cyclobutyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O2S/c1-11(2,3)17-10(16)15-12(5-4-6-12)8-7-18-9(13)14-8/h7H,4-6H2,1-3H3,(H2,13,14)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBDODENUKSLMHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCC1)C2=CSC(=N2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(3,5-dimethylphenyl)-2-(1-(4-fluorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2640011.png)
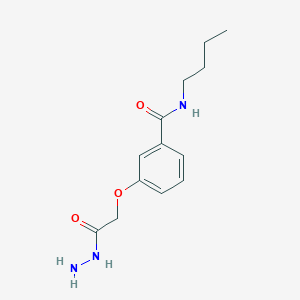
![2-(1H-indol-1-yl)-N-{3-methyl-3-azabicyclo[3.1.0]hexan-6-yl}acetamide](/img/structure/B2640016.png)
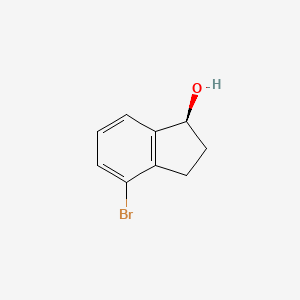
![(Z)-methyl 2-(6-methyl-2-((4-((3-methylpiperidin-1-yl)sulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2640020.png)
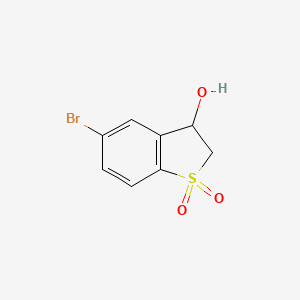
![2-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-{4-oxo-4H,5H,6H,7H,8H-[1,3]thiazolo[5,4-c]azepin-2-yl}acetamide](/img/structure/B2640022.png)
![3a-Methyl-3a,4,5,6-tetrahydropyrrolo[1,2-b]isothiazole 1,1-dioxide](/img/structure/B2640026.png)
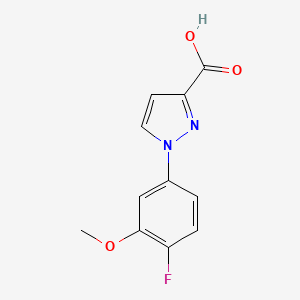
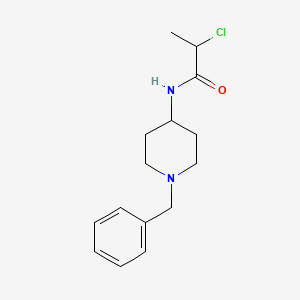
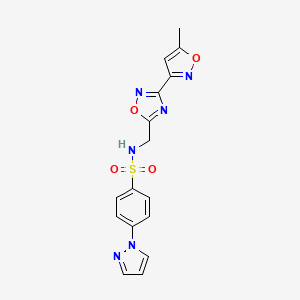
![Ethyl 2-(5-chlorothiophene-2-carboxamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2640032.png)
![N-[(6-tert-butyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]prop-2-enamide](/img/structure/B2640033.png)
![N,N-dimethyl-4-[4-({3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}methyl)piperidine-1-carbonyl]benzene-1-sulfonamide](/img/structure/B2640034.png)
